

Application Notes and Protocols for Cyclophosphamide-Induced Emesis Studies with RG-12915

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Compound of Interest

Compound Name: RG-12915

Cat. No.: B1680578

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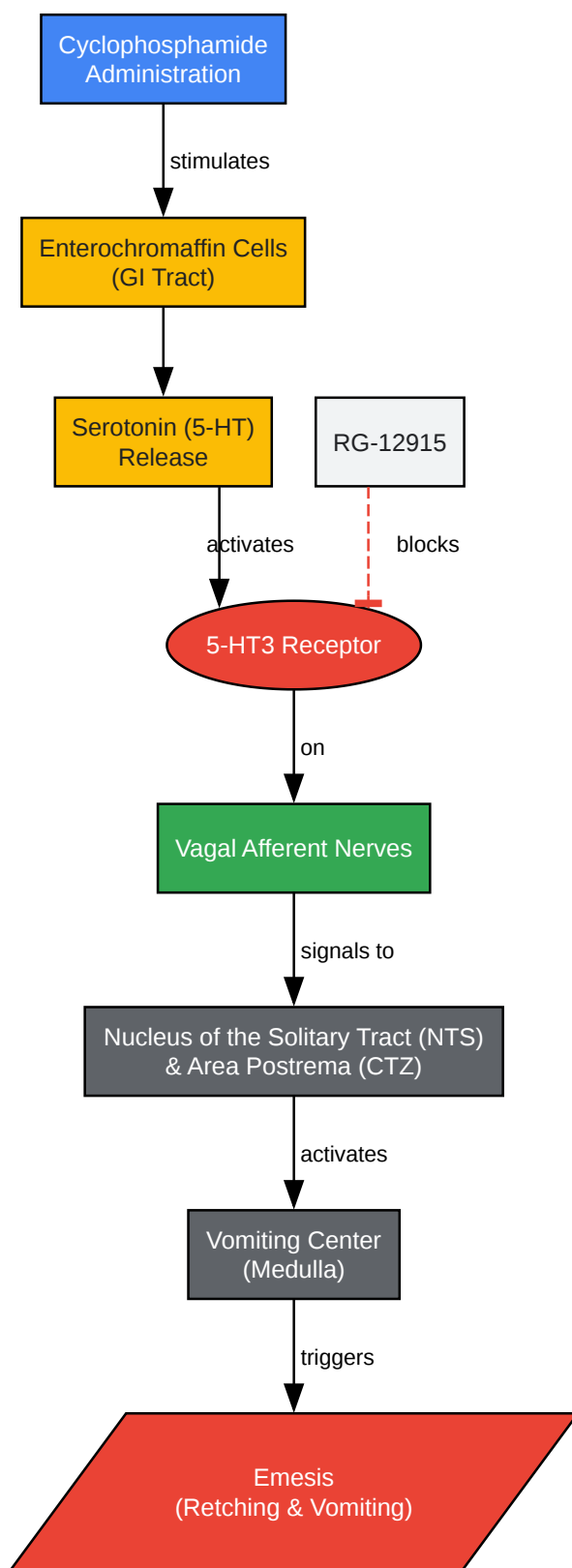
Introduction

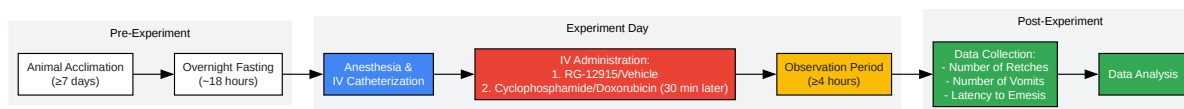
Chemotherapy-induced nausea and vomiting (CINV) are significant side effects of many anti-cancer drugs, including cyclophosphamide. The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that in humans. **RG-12915** is a potent and selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist that has demonstrated high efficacy in preventing emesis induced by cytotoxic drugs. Preclinical studies have shown that **RG-12915** is highly protective against cyclophosphamide/doxorubicin-induced emesis in the ferret model.^[1] These application notes provide detailed protocols and data for researchers investigating the anti-emetic properties of **RG-12915** in a cyclophosphamide-induced emesis model.

Signaling Pathway of Cyclophosphamide-Induced Emesis

Cyclophosphamide induces emesis through a complex signaling cascade that involves the release of neurotransmitters that act on the chemoreceptor trigger zone (CTZ) in the area postrema and on vagal afferent nerves in the gastrointestinal tract. A key neurotransmitter in this process is serotonin (5-HT), which is released from enterochromaffin cells in the gut. 5-HT then activates 5-HT₃ receptors on vagal afferent fibers, which transmit signals to the nucleus of

the solitary tract (NTS) and the area postrema, ultimately triggering the vomiting reflex. **RG-12915**, as a potent 5-HT₃ antagonist, blocks this signaling pathway at the 5-HT₃ receptor, thereby preventing emesis.





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References

- 1. Antiemetic properties of the 5HT₃-receptor antagonist, GR38032F - PubMed [pubmed.ncbi.nlm.nih.gov]
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